REACTION_SMILES
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[CH3:1][O:2][C:3]([CH:4]([NH:5][C:6](=[O:7])[c:8]1[c:9]([Cl:15])[cH:10][cH:11][cH:12][c:13]1[Cl:14])[CH2:16][c:17]1[cH:18][cH:19][c:20](-[c:23]2[c:24](=[O:35])[n:25]([CH3:34])[c:26]([CH3:33])[cH:27][c:28]2[C:29]([F:30])([F:31])[F:32])[cH:21][cH:22]1)=[O:36].[CH3:37][CH2:38][OH:39].[Na+:41].[OH-:40]>>[O:2]=[C:3]([CH:4]([NH:5][C:6](=[O:7])[c:8]1[c:9]([Cl:15])[cH:10][cH:11][cH:12][c:13]1[Cl:14])[CH2:16][c:17]1[cH:18][cH:19][c:20](-[c:23]2[c:24](=[O:35])[n:25]([CH3:34])[c:26]([CH3:33])[cH:27][c:28]2[C:29]([F:30])([F:31])[F:32])[cH:21][cH:22]1)[OH:36]
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Name
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COC(=O)C(Cc1ccc(-c2c(C(F)(F)F)cc(C)n(C)c2=O)cc1)NC(=O)c1c(Cl)cccc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(Cc1ccc(-c2c(C(F)(F)F)cc(C)n(C)c2=O)cc1)NC(=O)c1c(Cl)cccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Cc1cc(C(F)(F)F)c(-c2ccc(CC(NC(=O)c3c(Cl)cccc3Cl)C(=O)O)cc2)c(=O)n1C
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Type
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product
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Smiles
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Cc1cc(C(F)(F)F)c(-c2ccc(CC(NC(=O)c3c(Cl)cccc3Cl)C(=O)O)cc2)c(=O)n1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |